

TGX-221 combination therapy dosing schedule

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Compound Focus: Tgx-221

CAS No.: 663619-89-4

Cat. No.: S549011

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TGX-221 Research Data Summary

Aspect	Details	Source (Cell Line/Model)
Primary Mechanism	Potent, selective inhibitor of PI3K p110 β catalytic subunit	[1] [2] [3]
In Vitro IC ₅₀ (p110 β)	5 nM - 8.5 nM (cell-free assay)	[3] [4]
Selectivity	>1000-fold selective for p110 β over p110 α	[3]

| **Anti-Proliferation (IC₅₀)** | • U87 glioblastoma cells: ~40 μ M • U251 glioblastoma cells: ~100 μ M • PC3 prostate cancer cells: 18.2 μ M • LNCaP prostate cancer cells: 3.98 μ M | [1] [2] [3] | | **Pro-Apoptotic Effect** | Induced apoptosis in a dose-dependent manner in glioblastoma cells (10-60 μ M) | [1] [2] | | **Anti-Migration/Invasion** | Inhibited migration and invasion of glioblastoma cells | [1] [2] | | **In Vivo Anti-Tumor** | Inhibited xenograft tumor growth in mouse models (A498 ccRCC cells) | [5] | | **In Vivo Anti-Thrombotic** | Improved blood flow in mouse thrombosis model (3+3 mg/kg+mg/kg/hr, i.v.) | [6] | | **Solubility** | \geq 68.7 mg/mL in DMSO (with gentle warming) | [7] |

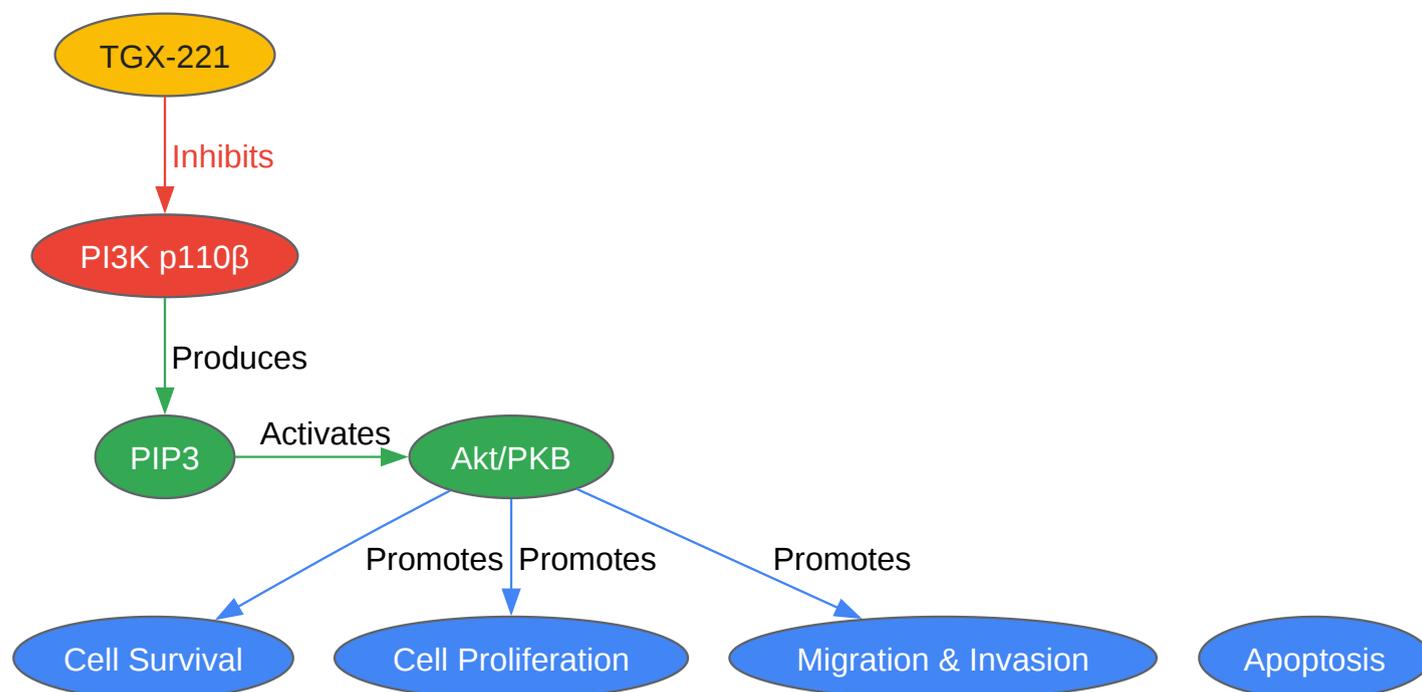
Example Experimental Protocol

To help you design your experiments, here is a detailed methodology from a publication that investigated the effects of **TGX-221** on human glioblastoma cells [1] [2].

- **Cell Lines:** Human glioblastoma cell lines U87 and U251.
- **Treatment:** Cells were treated with **TGX-221** at various concentrations (e.g., 0, 10, 20, 40, 60 μ M) for 48 hours.
- **Key Assays and Procedures:**
 - **Cell Viability (CCK-8 Assay):** 8×10^3 cells were seeded in 96-well plates. After treatment, CCK-8 solution was added and absorbance was measured at 450 nm.
 - **Cell Proliferation (EdU Assay):** Cells were treated with **TGX-221** for 48 hours, then incubated with 50 μ mol/L EdU for 12 hours. Incorporated EdU was detected via fluorescence microscopy after a chemical reaction.
 - **Apoptosis (Flow Cytometry):** After 48-hour treatment, 3×10^5 or more cells were stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed using a flow cytometer.
 - **Cell Cycle Analysis (Flow Cytometry):** Cells were treated for 48 hours, stained with PI, and analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2 phases.
 - **Migration & Invasion (Transwell Assay):** Cells were seeded into the top chamber (with Matrigel for invasion, without for migration). After incubation, cells that migrated/invaded to the underside were stained and counted.

TGX-221 Mechanism of Action

The following diagram illustrates the primary molecular mechanism of **TGX-221** and the downstream effects observed in preclinical studies, based on the gathered data [1] [8] [5].



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The diagram shows how **TGX-221** selectively inhibits the p110 β subunit of PI3K, which is particularly crucial in **PTEN-deficient cancer cells** [8]. This inhibition leads to a cascade of effects that reduce tumor cell viability.

Important Considerations for Experimental Use

- **Solubility and Formulation:** **TGX-221** is poorly soluble in aqueous solutions. It is typically dissolved in DMSO for *in vitro* studies [1] [8]. For *in vivo* applications, a common formulation is a clear solution using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O [3].
- **Bleeding Risk:** As an anti-thrombotic agent, **TGX-221** can increase bleeding times in some animal models (e.g., mice) at anti-thrombotic doses [6]. This is a critical safety consideration for *in vivo* studies.
- **Cardiac Safety:** Kinase inhibitors that target the PI3K-AKT pathway, in general, have been associated with cardiotoxicity liabilities [9]. While not specifically reported for **TGX-221** in the search results, this is a well-known class effect to be aware of.

How to Proceed with Combination Therapy Research

Since combination therapy schedules were not available, you could:

- **Consult Specialized Databases:** Search for ongoing or completed clinical trials on platforms like ClinicalTrials.gov, even if the results are not yet published in journals.
- **Review Related Combinations:** Look for studies using other PI3K β inhibitors in combination therapies, as the scheduling and rationale may be similar.
- **Establish Your Own Baseline:** Use the monotherapy data provided here (e.g., IC₅₀ values, effective *in vivo* doses) as a starting point for designing your own combination studies. A common strategy is to use a fixed ratio of the individual agents' IC₅₀ values.

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